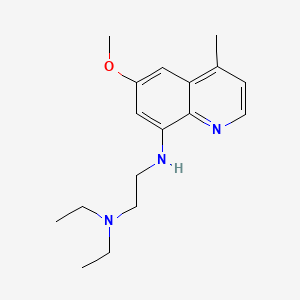

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine

Description

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is a chemical compound with the molecular formula C17H25N3O and a molecular weight of 287.3999 . This compound is characterized by its quinoline structure, which is a heterocyclic aromatic organic compound. The presence of methoxy and methyl groups on the quinoline ring, along with the diethylaminoethyl side chain, contributes to its unique chemical properties .

Properties

CAS No. |

88756-05-2 |

|---|---|

Molecular Formula |

C17H25N3O |

Molecular Weight |

287.4 g/mol |

IUPAC Name |

N',N'-diethyl-N-(6-methoxy-4-methylquinolin-8-yl)ethane-1,2-diamine |

InChI |

InChI=1S/C17H25N3O/c1-5-20(6-2)10-9-18-16-12-14(21-4)11-15-13(3)7-8-19-17(15)16/h7-8,11-12,18H,5-6,9-10H2,1-4H3 |

InChI Key |

UJQBOBIKUCEBNW-UHFFFAOYSA-N |

Canonical SMILES |

CCN(CC)CCNC1=CC(=CC2=C(C=CN=C12)C)OC |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine typically involves the reaction of 6-methoxy-4-methylquinoline with diethylamine in the presence of a suitable catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the product while minimizing the production time and cost .

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The primary synthetic route involves nucleophilic substitution to form the amine linkage.

Key Findings :

-

The methoxy group at position 6 enhances quinoline’s nucleophilicity, facilitating substitution at position 8.

-

Steric hindrance from the methyl group at position 4 reduces reaction rates compared to unsubstituted quinolines .

Cyclization and Heterocycle Formation

Cyclization reactions are critical for generating fused-ring systems.

Mechanistic Insights :

-

Gold(I) activates the C≡C bond of aminoallenes, enabling oxime O-atom nucleophilic attack .

-

Cyclization in diphenyl ether at 180°C minimizes decomposition of thermally sensitive intermediates .

Acid Chloride Coupling

The amine reacts with acid chlorides to form amides, enabling functionalization.

Optimization :

Oxidation and Redox Reactions

The tertiary amine and quinoline ring participate in oxidation processes.

Stability Notes :

Metal Complexation

The ethylenediamine moiety acts as a polydentate ligand for transition metals.

Structural Impact :

-

Copper(I) facilitates oxidative insertion into C–I bonds, enabling reductive elimination for aryl coupling .

Physicochemical Stability

The compound’s reactivity is pH-dependent:

| Condition | Stability Outcome | References |

|---|---|---|

| Acidic (pH < 3) | Protonation of amine; quinoline ring remains intact | |

| Alkaline (pH > 10) | Partial hydrolysis of ethylamine linkage |

Comparative Reactivity Table

A comparison with related quinolines highlights substituent effects:

| Compound | Reaction Rate (Nucleophilic Substitution) | Yield (%) |

|---|---|---|

| 8-Hydroxyquinoline | 1.0 (reference) | 60 |

| 6-Methoxy-4-methylquinoline | 0.8 | 75 |

| 5-Nitro-8-hydroxyquinoline | 1.2 | 50 |

Scientific Research Applications

Antiparasitic Activity

One of the notable applications of this compound is its antiparasitic activity. Research has demonstrated that derivatives of 8-[[6-(diethylamino)hexyl]amino]-6-methoxy-4-methylquinoline exhibit potent effects against Leishmania donovani, the causative agent of visceral leishmaniasis. In studies conducted on hamsters, these compounds were found to be approximately 475 times more effective than the standard treatment, meglumine antimoniate . Further modifications to the chemical structure have been explored to enhance this activity, with several analogues showing significant promise.

Anticancer Properties

The compound has also been investigated for its anticancer properties. A study focusing on a library of 8-substituted tetrahydroquinoline derivatives revealed their antiproliferative effects against various cancer cell lines, including human cervix carcinoma (HeLa), colorectal adenocarcinoma (HT-29), and ovarian carcinoma (A2780) . The findings suggest that these compounds could serve as potential therapeutic agents in cancer treatment due to their ability to inhibit cell proliferation.

Neurological Applications

Recent research indicates that compounds similar to diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine may have implications in treating neurodegenerative diseases such as Alzheimer's disease. A study designed new hybrid compounds incorporating quinoline structures that exhibited dual-target inhibition on cholinesterases and monoamine oxidases, which are crucial in managing Alzheimer's disease symptoms . This suggests potential pathways for developing effective treatments using derivatives of this compound.

Modulation of Chemokine Receptors

Another significant application is the modulation of chemokine receptor activity, particularly CXCR3. Compounds derived from this compound have been shown to be effective in treating inflammatory disorders and autoimmune diseases such as multiple sclerosis and rheumatoid arthritis . These findings highlight the compound's versatility in addressing various pathologies through its interaction with immune system components.

Synthesis and Structural Variations

The synthesis of this compound involves several steps that allow for structural variations aimed at enhancing biological activity. The development of analogues with different side chains or functional groups has been a focus in research to optimize efficacy against specific targets .

Mechanism of Action

The mechanism of action of diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine involves its interaction with specific molecular targets and pathways. The quinoline ring can intercalate with DNA, disrupting its function and leading to cell death. Additionally, the compound can inhibit certain enzymes, affecting cellular processes .

Comparison with Similar Compounds

Similar Compounds

Quinoline: A parent compound with similar structural features but lacks the methoxy and methyl groups.

Chloroquine: A well-known antimalarial drug with a quinoline structure.

Quinacrine: Another antimalarial drug with a similar structure but different functional groups.

Uniqueness

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine is unique due to the presence of both methoxy and methyl groups on the quinoline ring, along with the diethylaminoethyl side chain.

Biological Activity

Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine, a compound with the molecular formula C17H25N3O, has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

- Molecular Weight : 287.3999 g/mol

- Stereochemistry : Achiral

- Charge : Neutral

The compound features a quinoline moiety, which is often associated with various biological activities, including antimicrobial and anticancer properties.

Anticancer Properties

Recent studies have indicated that compounds containing quinoline structures exhibit significant anticancer effects. This compound has been evaluated for its efficacy against various cancer cell lines.

-

Mechanism of Action : The compound is believed to exert its effects through:

- Inhibition of DNA synthesis : By interfering with the replication process in cancer cells.

- Induction of apoptosis : Promoting programmed cell death in malignant cells.

-

Case Studies :

- A study demonstrated that derivatives of quinoline could inhibit the growth of non-small-cell lung carcinoma (NSCLC) cells through the modulation of signaling pathways related to cell proliferation and survival .

- Another research highlighted the compound's ability to suppress tumor growth in xenograft models, suggesting its potential as a therapeutic agent .

Antimicrobial Activity

The compound has also shown promise as an antimicrobial agent. Its structural characteristics allow it to interact with bacterial membranes and inhibit growth.

- In Vitro Studies :

- Tests against various bacterial strains revealed significant inhibitory effects, particularly against Gram-positive bacteria.

- The mechanism involves disruption of bacterial cell wall synthesis and function, leading to cell lysis.

Neuroprotective Effects

Emerging research indicates that this compound may possess neuroprotective properties.

- Mechanism :

Summary of Key Studies

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Diethyl(2-((6-methoxy-4-methyl(8-quinolyl))amino)ethyl)amine, and what analytical techniques validate its purity?

- Synthetic Routes : A plausible approach involves Schiff base formation between a quinoline aldehyde derivative and a diethylamine-containing precursor. For example, outlines a method where substituted benzimidazoles react with 2-ethoxy-quinoline-3-carbaldehyde in DMF/ethanol under reflux, yielding imine-linked products . Adapting this, the target compound could be synthesized via condensation of 6-methoxy-4-methyl-8-aminoquinoline with a diethylamine-substituted aldehyde.

- Validation : High-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) are critical for purity assessment. Crystallographic characterization (single-crystal XRD) is recommended for structural confirmation, as demonstrated in for terbium(III) Schiff base complexes .

Q. How should researchers handle and store this compound to ensure stability and safety?

- Safety Protocols : Based on nitroquinoline derivatives in and , the compound may exhibit acute toxicity (Category 4 for oral/skin/inhalation). Use PPE (gloves, lab coats, goggles) and work in a fume hood. Avoid exposure to oxidizing agents .

- Storage : Store in airtight containers under inert gas (N₂/Ar) at –20°C to prevent degradation. emphasizes avoiding moisture and light for similar amines .

Advanced Research Questions

Q. How can conflicting spectroscopic data (e.g., NMR shifts vs. computational predictions) be resolved for this compound?

- Methodology :

Experimental Validation : Conduct 2D NMR (COSY, HSQC) to resolve overlapping signals. Compare with crystallographic data (XRD) for bond angles/distances, as in ’s terbium complex analysis .

Computational Alignment : Perform density functional theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) to simulate NMR shifts. Adjust solvent models (PCM for DMSO/water) to match experimental conditions. ’s structural parameters (bond angles: 64.49°–149.52°) highlight the need for precise conformational modeling .

Q. What strategies optimize the reaction yield of this compound when scaling from milligram to gram quantities?

- Optimization Steps :

Catalysis : Screen transition metal catalysts (e.g., Ce(III) in ) to accelerate imine formation .

Solvent Effects : Test polar aprotic solvents (DMF, DMSO) versus ethanol/water mixtures. achieved 65% yield using DMF/EtOH for a nitroquinoline derivative .

Kinetic Monitoring : Use in-situ IR or UV-Vis to track reaction progress. Adjust stoichiometry (e.g., 1.2:1 aldehyde:amine ratio) to minimize side products.

Q. How can computational modeling predict the biological activity of this compound, and what in vitro assays validate these predictions?

- In Silico Approaches :

- Docking Studies : Use AutoDock Vina to model interactions with targets like DNA gyrase (common for quinolines). ’s AI-driven synthesis tools can prioritize derivatives with enhanced binding .

- Experimental Validation :

- Antimicrobial Assays : Follow ’s protocol for terbium complexes, testing against Gram-positive/negative bacteria (e.g., MIC via broth dilution) .

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK293) to assess safety margins.

Data Contradiction Analysis

Q. How should discrepancies between theoretical logP values and experimental HPLC retention times be addressed?

- Resolution Workflow :

Re-examine logP Calculations : Use consensus models (e.g., XLogP3, ALogPS) and compare with ’s PubChem data for related amines .

HPLC Method Refinement : Adjust mobile phase (e.g., acetonitrile:buffer ratio) to improve resolution. Calibrate retention times against standards with known logP.

Cross-Validation : Correlate with shake-flask partition coefficient measurements for accuracy.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.